molecular formula C15H22O2 B1606556 3-Phenylpropyl hexanoate CAS No. 6281-40-9

3-Phenylpropyl hexanoate

Cat. No.: B1606556
CAS No.: 6281-40-9
M. Wt: 234.33 g/mol
InChI Key: RSOGLEKUVSFLMO-UHFFFAOYSA-N
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Description

3-Phenylpropyl hexanoate is an organic compound belonging to the class of fatty acid esters. It is formed by the esterification of hexanoic acid with 3-phenyl-1-propanol. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its molecular formula is C15H22O2, and it has a molecular weight of 234.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenylpropyl hexanoate typically involves the esterification reaction between hexanoic acid and 3-phenyl-1-propanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:

Hexanoic acid+3-Phenyl-1-propanolAcid Catalyst3-Phenylpropyl hexanoate+Water\text{Hexanoic acid} + \text{3-Phenyl-1-propanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Hexanoic acid+3-Phenyl-1-propanolAcid Catalyst​3-Phenylpropyl hexanoate+Water

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of solid acid catalysts in a packed bed reactor is also common in industrial processes .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpropyl hexanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to hexanoic acid and 3-phenyl-1-propanol.

    Oxidation: The ester group can be oxidized to form carboxylic acids and alcohols.

    Reduction: Reduction of the ester group can yield alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: Hexanoic acid and 3-phenyl-1-propanol.

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Alcohols.

Scientific Research Applications

3-Phenylpropyl hexanoate has several applications in scientific research, including:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 3-phenylpropyl hexanoate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The ester group can be hydrolyzed by esterases, releasing hexanoic acid and 3-phenyl-1-propanol, which can further interact with other molecular targets .

Comparison with Similar Compounds

3-Phenylpropyl hexanoate can be compared with other similar compounds, such as:

    3-Phenylpropyl butanoate: Similar structure but with a shorter carbon chain.

    3-Phenylpropyl octanoate: Similar structure but with a longer carbon chain.

    Benzyl hexanoate: Similar ester group but with a benzyl alcohol instead of 3-phenyl-1-propanol.

Uniqueness: this compound is unique due to its specific combination of a phenyl group and a hexanoate ester, which imparts distinct chemical and physical properties, including its characteristic aroma .

Properties

IUPAC Name

3-phenylpropyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-2-3-5-12-15(16)17-13-8-11-14-9-6-4-7-10-14/h4,6-7,9-10H,2-3,5,8,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOGLEKUVSFLMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211909
Record name 3-Phenyl propyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid, sweet, fruity-green odour
Record name 3-Phenylpropyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1121/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

292.00 °C. @ 760.00 mm Hg
Record name 3-Phenylpropyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036390
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name 3-Phenylpropyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1121/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.947-0.960
Record name 3-Phenylpropyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1121/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

6281-40-9
Record name 3-Phenylpropyl hexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6281-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Phenyl propyl hexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006281409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 3-phenylpropyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404467
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Record name Hexanoic acid, 3-phenylpropyl ester
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Record name 3-Phenyl propyl hexanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylpropyl hexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.901
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Record name 3-PHENYL PROPYL HEXANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y50D757537
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Record name 3-Phenylpropyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036390
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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